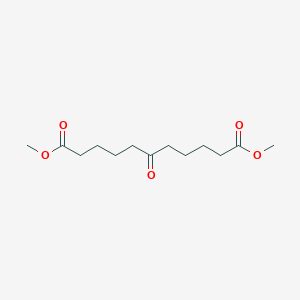
Undecanedioic acid, 6-oxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanedioic acid, 6-oxo-, dimethyl ester is an organic compound with the molecular formula C13H22O5. It is a derivative of undecanedioic acid, where the terminal carboxylic acid groups are esterified with methanol, and an additional oxo group is present at the sixth carbon. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecanedioic acid, 6-oxo-, dimethyl ester can be synthesized through the esterification of undecanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The oxo group can be introduced through selective oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where undecanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanedioic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or other esters.
Applications De Recherche Scientifique
Undecanedioic acid, 6-oxo-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of polymers, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of undecanedioic acid, 6-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release undecanedioic acid and methanol, which can then participate in further biochemical reactions. The oxo group can act as an electrophilic center, facilitating nucleophilic attacks in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid, dimethyl ester: Similar structure but lacks the oxo group.
Dodecanedioic acid, dimethyl ester: Similar structure but has an additional carbon in the chain.
6-Oxoundecanedioic acid: Similar structure but not esterified.
Uniqueness
Undecanedioic acid, 6-oxo-, dimethyl ester is unique due to the presence of both ester and oxo functional groups, which impart distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
36596-54-0 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
dimethyl 6-oxoundecanedioate |
InChI |
InChI=1S/C13H22O5/c1-17-12(15)9-5-3-7-11(14)8-4-6-10-13(16)18-2/h3-10H2,1-2H3 |
Clé InChI |
LQEPOCKYDIGOGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


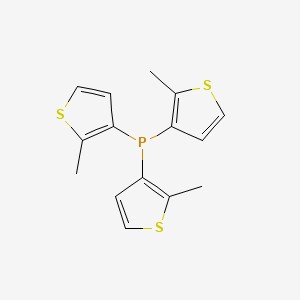
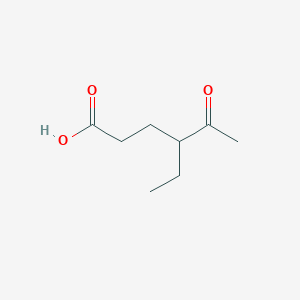

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
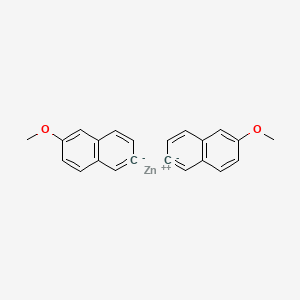
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
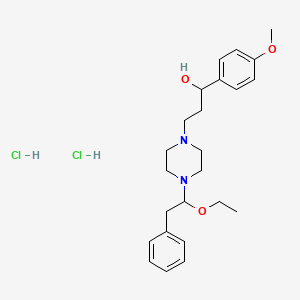
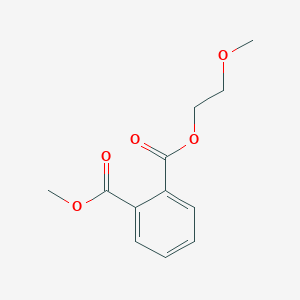
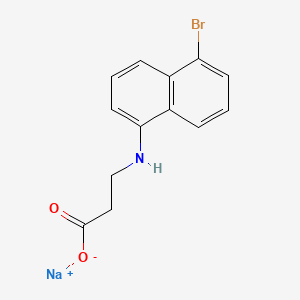



![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)

